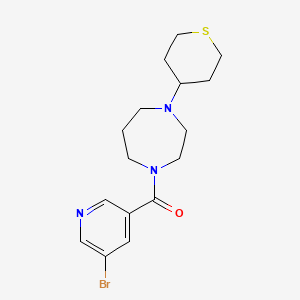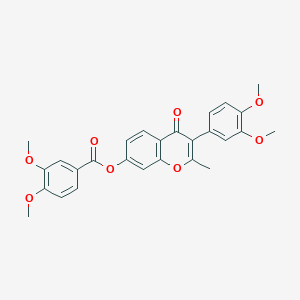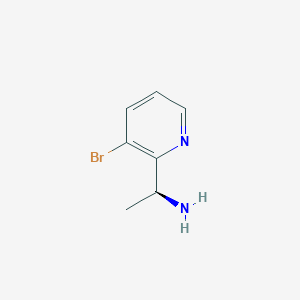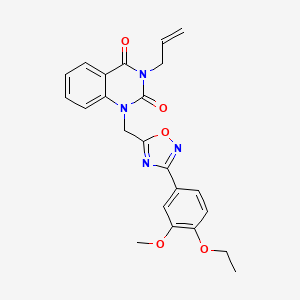
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting the COX enzyme, this compound reduces the production of these inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to exhibit low toxicity, making it a safe candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is its potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone. One direction is to further investigate its potential applications in the treatment of chronic pain and inflammation. Another direction is to explore its potential as a cancer therapy. Additionally, further research can be conducted to improve its solubility and bioavailability, making it easier to work with in lab experiments. Finally, the development of new derivatives of this compound can be explored to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis method of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves several steps. The first step involves the preparation of 3-pyridinylmethanol, which is then reacted with 3-bromo-1-(thiophen-2-yl)cyclopentene to form 3-(pyridin-3-yloxy)-1-(thiophen-2-yl)cyclopentene. The final step involves the reaction of 3-(pyridin-3-yloxy)-1-(thiophen-2-yl)cyclopentene with azetidine-1-carboxylic acid to form this compound.
Applications De Recherche Scientifique
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(18(7-1-2-8-18)16-6-4-10-23-16)20-12-15(13-20)22-14-5-3-9-19-11-14/h3-6,9-11,15H,1-2,7-8,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIFTWLGFUQYKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)

![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)


![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2402220.png)
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)

